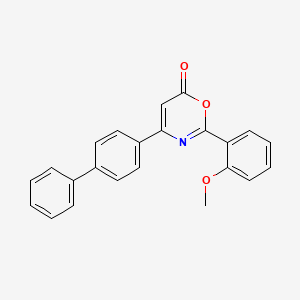
4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one
Descripción general
Descripción
4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one, also known as BPO, is a heterocyclic compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. BPO is a small molecule that belongs to the class of oxazine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells. 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has been shown to have anti-oxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one is also a small molecule, which makes it easy to study its interactions with other molecules and enzymes. However, one limitation of using 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one. One direction is the further investigation of its anti-cancer properties, particularly in combination with other anti-cancer agents. Another direction is the study of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of more soluble analogs of 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one could improve its potential as a therapeutic agent for the treatment of inflammatory diseases.
Aplicaciones Científicas De Investigación
4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has shown promising results in several scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has also been investigated for its anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and Alzheimer's disease. Additionally, 4-(4-biphenylyl)-2-(2-methoxyphenyl)-6H-1,3-oxazin-6-one has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-4-(4-phenylphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-26-21-10-6-5-9-19(21)23-24-20(15-22(25)27-23)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQQDFJHPKKYER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC(=O)O2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-4-(4-phenylphenyl)-1,3-oxazin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4775510.png)
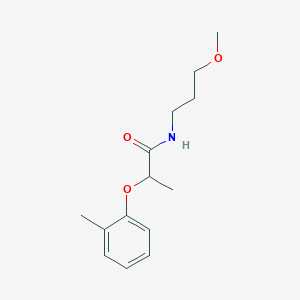
![3-methyl-1-[2-(3-methyl-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4775517.png)

![N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4775530.png)
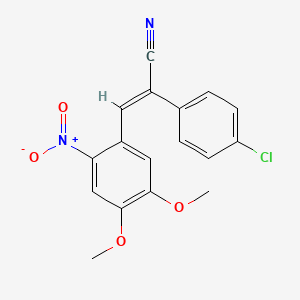
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4775559.png)
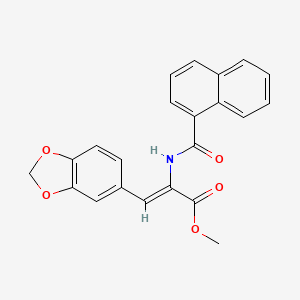
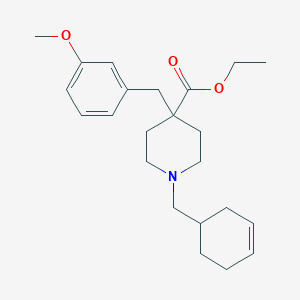
![2-[(3-bromo-4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4775582.png)
![tert-butyl 4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4775595.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-butylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4775598.png)
![4-[(4-bromophenyl)sulfonyl]-2-(2-chlorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B4775619.png)
![N-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4775627.png)